![molecular formula C25H30N6O2 B2745257 1-(3-((4-((4-Butylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone CAS No. 898618-45-6](/img/structure/B2745257.png)
1-(3-((4-((4-Butylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
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Description
1-(3-((4-((4-Butylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is a useful research compound. Its molecular formula is C25H30N6O2 and its molecular weight is 446.555. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant
This compound is involved in the efficient synthesis of Aprepitant, an NK(1) receptor antagonist. The synthesis process described by Brands et al. (2003) highlights a stereoselective synthesis that includes a unique and highly stereoselective one-pot process, leading to the clinical candidate Aprepitant with significant yields (Brands et al., 2003).
Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives
Bhat et al. (2018) reported the synthesis and characterization of novel dihydropyrimidinone derivatives containing the morpholine moiety. This work demonstrates the compound's role in the creation of dihydropyrimidinone derivatives, offering a simple and efficient method for their synthesis (Bhat et al., 2018).
Antibacterial Activity of Pyrimidines and Thiazolidinones
Research by Merugu et al. (2010) utilized 1-(4-morpholinophenyl) ethanone in the synthesis of novel pyrimidines and thiazolidinones, demonstrating their significant antibacterial activity. This application underscores the compound's potential in the development of new antimicrobial agents (Merugu et al., 2010).
Microwave-Assisted Synthesis of 4-Hydroxyacetophenone Derivatives
Aljohani et al. (2019) explored a microwave-assisted synthetic route for the creation of Mannich bases of 4-hydroxyacetophenone derivatives, highlighting an efficient, environmentally benign methodology. The research points to the compound's versatility in synthesizing various derivatives with potential applications in medicinal chemistry (Aljohani et al., 2019).
Catalytic Enantioselective Synthesis of Morpholinones
He et al. (2021) developed a catalytic enantioselective method for constructing morpholinones, using aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. This innovative approach facilitates the synthesis of chiral morpholinones, essential building blocks in organic synthesis and medicinal chemistry (He et al., 2021).
properties
IUPAC Name |
1-[3-[[4-(4-butylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-3-4-6-19-9-11-21(12-10-19)26-23-28-24(27-22-8-5-7-20(17-22)18(2)32)30-25(29-23)31-13-15-33-16-14-31/h5,7-12,17H,3-4,6,13-16H2,1-2H3,(H2,26,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVPKNKESJZIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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